N~4~-(2-ADAMANTYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-(2-ADAMANTYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C17H28N2O3S and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-2-adamantyl-1-(methylsulfonyl)-4-piperidinecarboxamide is 340.18206393 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Polymers
A study by Liaw and Liaw (2001) involved the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups, which were prepared by direct polycondensation of a specially synthesized diimide-dicarboxylic acid and various aromatic diamines. These polymers exhibited high thermal stability, amorphous nature, and good solubility in polar solvents, making them suitable for applications requiring durable and flexible materials (Liaw & Liaw, 2001).
Antimicrobial and Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of piperidine derivatives evaluated for their anti-acetylcholinesterase activity. One compound, in particular, showed significant potency as an inhibitor, suggesting potential applications in treating dementia (Sugimoto et al., 1990).
Enantioselective Catalysis
Wang et al. (2006) developed N-formamides derived from l-piperazine-2-carboxylic acid as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research highlights the role of the sulfonyl group in achieving high enantioselectivity, demonstrating the potential of such catalysts in synthetic organic chemistry (Wang et al., 2006).
Antimicrobial and Hypoglycemic Activities
Al-Abdullah et al. (2015) investigated the synthesis, antimicrobial, and hypoglycemic activities of novel N-(1-Adamantyl)carbothioamide derivatives. These compounds showed potent antibacterial activity against various microorganisms and significant reduction in serum glucose levels in diabetic rats, indicating their potential as antimicrobial and hypoglycemic agents (Al-Abdullah et al., 2015).
Properties
IUPAC Name |
N-(2-adamantyl)-1-methylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-23(21,22)19-4-2-13(3-5-19)17(20)18-16-14-7-11-6-12(9-14)10-15(16)8-11/h11-16H,2-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFIBEISVBVNFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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